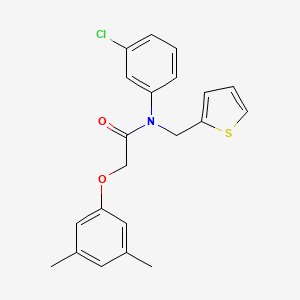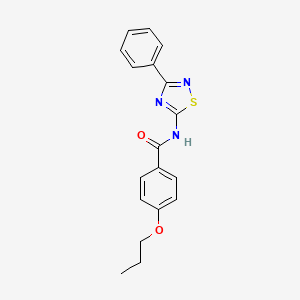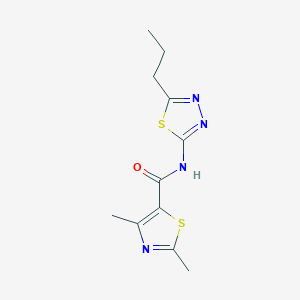![molecular formula C24H29N5O4 B11366836 2-(4-nitrophenoxy)-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11366836.png)
2-(4-nitrophenoxy)-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenoxy)-N-{2-[(piperidin-1-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}acetamide: is a complex organic compound that features a benzodiazole core, a piperidine moiety, and a nitrophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenoxy)-N-{2-[(piperidin-1-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}acetamide typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine group is introduced via a nucleophilic substitution reaction, where the benzodiazole intermediate reacts with a piperidine derivative.
Attachment of the Nitrophenoxy Group: The nitrophenoxy group is attached through an etherification reaction, where the benzodiazole-piperidine intermediate reacts with 4-nitrophenol in the presence of a suitable base.
Acetylation: The final step involves the acetylation of the amine group on the benzodiazole-piperidine-nitrophenoxy intermediate using acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would also be employed to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrophenoxy group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzodiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The exact mechanism of action of 2-(4-nitrophenoxy)-N-{2-[(piperidin-1-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular pathways. The compound may exert its effects through binding to these targets and altering their activity, which in turn affects downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Nitrophenoxy)-N-{2-[(morpholin-1-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}acetamide
- 2-(4-Nitrophenoxy)-N-{2-[(pyrrolidin-1-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}acetamide
- 2-(4-Nitrophenoxy)-N-{2-[(azepan-1-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}acetamide
Uniqueness
The uniqueness of 2-(4-nitrophenoxy)-N-{2-[(piperidin-1-yl)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazol-5-yl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine moiety, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.
Propiedades
Fórmula molecular |
C24H29N5O4 |
|---|---|
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
2-(4-nitrophenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propan-2-ylbenzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C24H29N5O4/c1-17(2)28-22-11-6-18(14-21(22)26-23(28)15-27-12-4-3-5-13-27)25-24(30)16-33-20-9-7-19(8-10-20)29(31)32/h6-11,14,17H,3-5,12-13,15-16H2,1-2H3,(H,25,30) |
Clave InChI |
IMGGQOUWCHPBLA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])N=C1CN4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethylphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11366753.png)
![N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11366756.png)
![2-(ethylsulfonyl)-5-[(2-fluorobenzyl)(furan-2-ylmethyl)amino]-N-phenylpyrimidine-4-carboxamide](/img/structure/B11366767.png)

![6-Phenyl-2-[(2-phenylethyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B11366773.png)
![2-(4-fluorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B11366775.png)
![5-[(4-ethylbenzyl)(furan-2-ylmethyl)amino]-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11366797.png)
![2-(2-methoxyphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11366799.png)
![6-(3-Methoxyphenyl)-2-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11366801.png)


![2-(2-chlorophenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B11366828.png)
![4-chloro-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11366833.png)
![N-{[1-(morpholin-4-yl)cyclohexyl]methyl}thiophene-2-carboxamide](/img/structure/B11366844.png)
